molecular formula C10H10ClF B1323604 2-Chloro-4-(2-fluorophenyl)-1-butene CAS No. 731772-94-4

2-Chloro-4-(2-fluorophenyl)-1-butene

Cat. No.: B1323604
CAS No.: 731772-94-4
M. Wt: 184.64 g/mol
InChI Key: SKRMOXIIZCWULU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a chlorine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with 1-butene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The double bond in the butene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products such as 2-hydroxy-4-(2-fluorophenyl)-1-butene or 2-amino-4-(2-fluorophenyl)-1-butene.

    Oxidation Reactions: Products like 2-chloro-4-(2-fluorophenyl)-1,2-epoxybutane or 2-chloro-4-(2-fluorophenyl)-1,2-butanediol.

    Reduction Reactions: The corresponding alkane, 2-chloro-4-(2-fluorophenyl)butane.

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated alkenes with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1-butene involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The double bond in the butene chain allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar in structure but lacks the butene chain.

    2-Fluoro-4-chlorobenzyl chloride: Contains a benzyl chloride group instead of a butene chain.

    4-(2-Fluorophenyl)-1-butene: Lacks the chlorine atom.

Uniqueness

2-Chloro-4-(2-fluorophenyl)-1-butene is unique due to the combination of a halogenated phenyl ring and a butene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRMOXIIZCWULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641163
Record name 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-94-4
Record name 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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